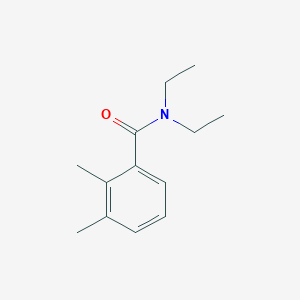

N,N-Diethyl-2,3-dimethylbenzamide

Description

Overview of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

The benzamide scaffold, a functional group characterized by a carboxamide attached to a benzene (B151609) ring, is a cornerstone of organic and medicinal chemistry. hmdb.ca This structural motif is prevalent in a vast array of organic compounds and serves as a fundamental building block for the synthesis of more complex molecules. acs.org In medicinal chemistry, the benzamide core is a privileged scaffold, meaning it is a structural framework that appears in a multitude of biologically active compounds, including numerous approved drugs. valpo.eduresearchgate.net Its prevalence stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets, such as enzymes and receptors. nih.gov The versatility of the benzamide scaffold allows for extensive chemical modifications at the phenyl ring and the amide nitrogen, enabling the fine-tuning of physicochemical properties and biological activity. researchgate.net This adaptability has led to the discovery of benzamide-containing compounds with a wide spectrum of therapeutic applications. valpo.edu

Historical Trajectories of Benzamide Research

Research into benzamides has a rich history, evolving from the study of simple derivatives to the development of highly complex and targeted therapeutic agents. Early investigations focused on the fundamental synthesis and reactivity of benzamide and its simple substituted analogues. wikipedia.orgyoutube.com A significant turning point in benzamide research was the discovery of their biological activity. For instance, some substituted benzamides were identified as having analgesic properties. wikipedia.org The exploration of N-substituted benzamides, particularly N,N-dialkylbenzamides, expanded the chemical space and led to the discovery of compounds with diverse applications. researchgate.net Over the decades, advancements in synthetic methodologies, such as the Mitsunobu reaction and various catalytic cross-coupling reactions, have greatly facilitated the synthesis of a wide range of structurally diverse benzamide derivatives. nih.gov These advancements, coupled with a deeper understanding of disease biology and drug-receptor interactions, have propelled the development of benzamides as potent and selective modulators of various biological targets. nih.govnih.gov

Rationale and Research Significance of Substituted N,N-Dialkylbenzamides

The substitution pattern on the N,N-dialkylbenzamide scaffold plays a critical role in determining the molecule's biological and chemical properties. The "N,N-dialkyl" portion refers to two alkyl groups attached to the nitrogen atom of the amide. The nature of these alkyl groups, along with substituents on the benzene ring, provides a powerful tool for modulating a compound's characteristics.

The rationale for the continued research focus on substituted N,N-dialkylbenzamides is multifaceted:

Directed ortho-Metalation (DoM) Chemistry: The N,N-dialkylamido group is an effective directing group in DoM strategies. This synthetic approach allows for the selective functionalization of the aromatic ring at the position ortho to the amide group, enabling the synthesis of complex, polysubstituted aromatic compounds. nih.gov

Modulation of Physicochemical Properties: The alkyl groups on the nitrogen and substituents on the phenyl ring influence key properties such as lipophilicity, solubility, and metabolic stability. For example, the introduction of specific substituents can enhance a compound's ability to cross cell membranes. nih.gov

Tuning Biological Activity: The specific substitution pattern is crucial for achieving high potency and selectivity for a particular biological target. Structure-activity relationship (SAR) studies, which systematically vary substituents, are a cornerstone of drug discovery efforts involving this scaffold. nih.govnih.govacs.org For instance, research has shown that specific substitutions can lead to potent and selective agonists for the human β3-adrenergic receptor or blockers of the Kv1.3 ion channel. nih.govnih.gov

The research significance of substituted N,N-dialkylbenzamides is underscored by their broad utility. For example, N,N-Diethyl-m-toluamide (DEET), a well-known insect repellent, is a prominent example of a substituted N,N-dialkylbenzamide. researchgate.net In the realm of medicinal chemistry, these compounds are being investigated for a wide range of therapeutic applications, including as anti-cancer agents, dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators, and agents targeting kinetoplastid parasites. nih.govacs.org The ongoing exploration of this chemical class continues to yield novel compounds with significant potential in various scientific and industrial fields.

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-diethyl-2,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVYLWURFNYXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575907 | |

| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57806-76-5 | |

| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Pathways and Chemical Transformations of N,n Diethyl 2,3 Dimethylbenzamide

Methodologies for Benzamide (B126) Core Synthesis

The central feature of N,N-Diethyl-2,3-dimethylbenzamide is the tertiary amide group attached to a substituted benzene (B151609) ring. Its synthesis is primarily achieved by forming an amide bond between a 2,3-dimethylbenzoic acid derivative and diethylamine (B46881).

Amidation Reactions from Carboxylic Acids and Amines

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. nist.gov This approach for synthesizing this compound would involve the reaction of 2,3-dimethylbenzoic acid with diethylamine. However, the direct thermal condensation of carboxylic acids and amines requires high temperatures to remove water, which can lead to side products. tandfonline.com Therefore, coupling agents or specific reaction protocols are often employed to facilitate the reaction under milder conditions. nist.gov

One notable method for the direct formation of N,N-diethylbenzamides from benzoic acids and diethylamine is the Mitsunobu reaction. acs.orgnih.govnih.gov This reaction typically uses a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropylazodicarboxylate (B7806520) (DIAD), to activate the carboxylic acid for nucleophilic attack by the amine. acs.orgrsc.org The reaction is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov A general procedure involves stirring the benzoic acid, diethylamine, and triphenylphosphine in a suitable solvent like toluene, followed by the addition of DIAD and heating. acs.org This methodology has been shown to be effective for a range of ortho-, meta-, and para-substituted benzoic acids. acs.orgnih.gov

Table 1: Synthesis of Various N,N-Diethylbenzamides using the Mitsunobu Reaction This table showcases the versatility of the Mitsunobu reaction for synthesizing various substituted N,N-diethylbenzamides, analogous to the target compound.

| Entry | Benzoic Acid Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Methoxy | N,N-Diethyl-2-methoxybenzamide | 64 |

| 2 | 3-Methoxy | N,N-Diethyl-3-methoxybenzamide | 52 |

| 3 | 4-Methoxy | N,N-Diethyl-4-methoxybenzamide | 67 |

| 4 | 3-Nitro | N,N-Diethyl-3-nitrobenzamide | 35 |

| 5 | 4-Nitro | N,N-Diethyl-4-nitrobenzamide | 33 |

Data sourced from Hoffman, J. M., et al. (2014). youtube.com

Derivatization of Benzoyl Chlorides

A highly reliable and common method for preparing amides is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. researchgate.net For the synthesis of this compound, this pathway involves the initial conversion of 2,3-dimethylbenzoic acid to its corresponding acyl chloride, 2,3-dimethylbenzoyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

The resulting 2,3-dimethylbenzoyl chloride is then reacted with diethylamine to form the desired amide. This acylation is often performed under Schotten-Baumann conditions, which utilize a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (such as sodium hydroxide). rsc.org The base neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from protonating the amine reactant and rendering it non-nucleophilic. rsc.org A general laboratory procedure involves adding the benzoyl chloride dropwise to a cooled, stirred solution of the amine and an aqueous base. researchgate.net This method is widely applicable and efficient for producing tertiary amides. researchgate.netacsgcipr.org

One-Pot Synthetic Strategies

One-pot syntheses offer advantages in terms of operational simplicity, time, and resource efficiency by avoiding the isolation of intermediate compounds. Several one-pot strategies are applicable to the synthesis of N,N-disubstituted benzamides.

One such approach involves the in-situ activation of the carboxylic acid. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate m-toluic acid, a close structural analog of 2,3-dimethylbenzoic acid, to form an intermediate 1-(m-toluoyl)imidazole. researchgate.netstrath.ac.uk This activated intermediate then readily reacts with diethylamine in the same reaction vessel to produce the final amide product, N,N-diethyl-m-toluamide (DEET). researchgate.net This method has been reported to give high yields (94-95%) and simplifies product isolation, as the byproducts are water-soluble and easily removed by extraction. strath.ac.uk

Other modern coupling reagents can also facilitate this one-pot transformation. COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] has been used as a non-hazardous coupling partner for the one-pot synthesis of DEET from m-toluic acid and diethylamine, with reported yields in the 70-80% range. masterorganicchemistry.com Another patented one-step method for a DEET analog involves reacting 3-methyl benzoic acid and diethylamine in a fixed-bed reactor under continuous dehydration conditions. mdpi.com

Table 2: Comparison of One-Pot Synthesis Methods for DEET (N,N-diethyl-m-toluamide) This table compares different reagents and conditions for the one-pot synthesis of a structurally similar benzamide, highlighting the range of available strategies.

| Activating/Coupling Agent | Solvent | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Dichloromethane | In-situ generation of acid chloride, then addition of diethylamine | ~98 | Pham, D. T., et al. (2022) acsgcipr.org |

| 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane | Activation at 35-40°C, then addition of diethylamine | 94-95 | Pham, D. T., et al. (2021) researchgate.netstrath.ac.uk |

| COMU | N,N-Dimethylformamide (DMF) | Reaction at 0°C to room temperature | 70-80 | Fier, P. S., & Moslin, R. M. (2014) masterorganicchemistry.com |

Targeted Introduction of Alkyl Substituents

The synthesis of this compound requires not only the formation of the amide bond but also the precise placement of four separate alkyl groups: two ethyl groups on the nitrogen atom and two methyl groups on the aromatic ring.

N-Alkylation Strategies on Amide Nitrogen

An alternative synthetic route to N,N-diethyl amides involves the alkylation of a pre-formed primary or secondary amide. To synthesize this compound via this route, one would start with 2,3-dimethylbenzamide. The direct alkylation of a primary amide with an ethylating agent (e.g., ethyl iodide or ethyl bromide) can be challenging because the reaction can produce a mixture of the mono-ethylated (N-ethyl-2,3-dimethylbenzamide) and di-ethylated products. researchgate.net The initially formed secondary amide is often more nucleophilic than the starting primary amide, leading to over-alkylation. researchgate.net

To achieve controlled N,N-diethylation, specific methodologies are required. Phase-transfer catalysis (PTC) provides a powerful tool for the alkylation of amides. acs.orgwikipedia.org Under solvent-free or biphasic conditions, a phase-transfer catalyst (such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) facilitates the deprotonation of the amide by a solid base (e.g., potassium hydroxide (B78521) or potassium carbonate) and transfers the resulting amide anion into the organic phase to react with the alkyl halide. acs.orgwikipedia.org This method has been shown to be effective for the N-alkylation of various aromatic carboxamides. researchgate.net Microwave-assisted N-alkylation under solvent-free, phase-transfer conditions has also been reported as a rapid method for preparing N,N-disubstituted amides. wikipedia.org

Another approach is the selective Hofmann N-alkylation, which uses alcohols as alkylating agents in the presence of catalytic amounts of alkyl halides, providing an efficient route to mono- or di-alkylated amides. researchgate.net

Regioselective Aromatic Substitution for Methyl Groups

Introducing the two methyl groups onto the benzene ring at the specific 2- and 3-positions regioselectively is a significant synthetic challenge. One of the most powerful strategies for regioselective functionalization of aromatic rings is Directed Ortho Metalation (DoM). nih.gov In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. The N,N-diethylamide group is considered one of the strongest directing groups for this transformation. nih.gov

Therefore, starting with N,N-diethylbenzamide, one could introduce a methyl group at the C-2 position by first treating it with an alkyllithium base, followed by quenching the resulting ortho-lithiated species with an electrophilic methyl source like methyl iodide. This would yield N,N-diethyl-2-methylbenzamide.

However, the DoM strategy inherently directs functionalization to the position ortho to the DMG. Introducing the second methyl group at the C-3 position (meta to the amide) is not directly achievable via a second DoM reaction on N,N-diethyl-2-methylbenzamide, as the remaining ortho position (C-6) would be preferentially lithiated. Achieving the 2,3-dimethyl substitution pattern would thus require a more complex, multi-step strategy, potentially involving:

Starting with a pre-substituted raw material, such as 3-bromo-2-methylbenzoic acid, and performing a cross-coupling reaction to introduce the second methyl group.

Employing a sequence of DoM followed by a "halogen dance" reaction to isomerize an ortho-halogenated intermediate to a meta position, which could then be methylated.

Recent advances in palladium-catalyzed C-H activation have enabled the ortho-methylation of benzoic acids and benzamides. wikipedia.orgresearchgate.net For example, palladium-catalyzed denitrogenative coupling of acs.orgresearchgate.net-benzotriazin-4(3H)-ones with organoaluminum reagents can produce ortho-methylated benzamides. wikipedia.orgresearchgate.net While powerful for ortho-functionalization, achieving specific meta-methylation subsequent to ortho-methylation on the same ring remains a significant synthetic hurdle that typically relies on the electronic properties of the existing substituents rather than a directing group effect.

Catalytic Approaches in Benzamide Synthesis

The formation of the amide bond in this compound from its precursors, 2,3-dimethylbenzoic acid and diethylamine, can be significantly enhanced through catalysis. These methods circumvent the need for stoichiometric activating agents, which generate significant chemical waste, by providing lower energy pathways. catalyticamidation.infocatalyticamidation.info

Transition Metal-Catalyzed Amide Bond Formation

Transition metal catalysis represents a powerful tool for the direct amidation of carboxylic acids or their derivatives. rsc.org These reactions often exhibit high efficiency and broad functional group tolerance. acs.org Various metals, including palladium, copper, iridium, manganese, and group (IV) metals like titanium and hafnium, have been successfully employed in amide bond formation. rsc.orgacs.orgibs.re.krdiva-portal.orgnih.gov The general approach involves the catalytic coupling of a carboxylic acid or ester with an amine. rsc.orgacs.org

While specific studies detailing the transition metal-catalyzed synthesis of this compound are not extensively documented, the methodologies applied to structurally similar benzamides provide a clear blueprint. For instance, manganese has been shown to catalyze the direct amidation of a wide range of esters with various amines, offering an advanced approach to traditional methods. acs.org Similarly, iridium catalysts have been utilized for the C-H amidation of benzoic acids, demonstrating high efficiency under mild conditions. ibs.re.krnih.gov Copper catalysts are also prominent, used in oxidative coupling reactions between carboxylic acids and formamides to produce N,N-disubstituted amides, such as the closely related insect repellent N,N-diethyl-3-methylbenzamide (DEET). mdpi.com

Below is a table summarizing representative conditions for transition metal-catalyzed synthesis of benzamides, illustrating the types of catalysts and conditions that could be adapted for this compound.

Table 1: Examples of Transition Metal-Catalyzed Benzamide Synthesis

| Catalyst System | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| [CpRhCl2]2 / Cu(OAc)2·H2O | N,N-diethylbenzamide + Styrene | 1,4-Dioxane, 130 °C | 92% | orgsyn.org |

| bcmim-Cu (MOF) | m-Toluic Acid + N,N-Diethylformamide | TBHP, 120 °C | 95% | mdpi.com |

| [IrCpI2]2 / Ag2CO3 / PivOH | 3-Methylbenzoic Acid + p-Toluenesulfonyl Azide | DCE, 50 °C | Satisfactory Yields | ibs.re.kr |

| Hafnium (IV) Complexes | Carboxylic Acids + Amines | Mild Conditions | Good to Excellent | diva-portal.org |

Electrochemical Synthesis and Functionalization

Electrosynthesis offers a sustainable and powerful alternative for chemical transformations, using electricity as a traceless reagent to drive reactions. nih.gov In the context of benzamides, electrochemical methods have been developed for both their synthesis and subsequent functionalization.

Electrochemical N-acylation, involving the reaction of carboxylic acids with amines, has been demonstrated under mild, aqueous conditions, highlighting a green chemistry approach to amide bond formation. rsc.org Such methods often exhibit excellent chemoselectivity and avoid the need for harsh reagents. rsc.org

Furthermore, electrochemical techniques can be used to functionalize the N,N-diethylamide moiety itself. Research on N,N-diethylbenzamide has shown that electrochemical oxidation can achieve N-deethylation, a process that mimics oxidative drug metabolism. mmu.ac.uk This transformation proceeds via a constant current method in the presence of methanol, leading to the formation of N-ethylbenzamide with high yield. mmu.ac.uk This demonstrates that the amide group in structures like this compound is electrochemically active and can be selectively modified. Other studies have shown that anodic oxidation can promote the functionalization of the aromatic ring of benzamide derivatives. oaepublish.com

Mechanistic Elucidation of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the formation of this compound, several mechanistic pathways can be considered depending on the chosen synthetic method.

Proposed Reaction Mechanisms for Amide Formation

The mechanism of amide formation varies significantly with the reaction type.

Non-Classical Mitsunobu Reaction : One reported method for synthesizing N,N-diethylbenzamides involves a Mitsunobu reaction between a benzoic acid and diethylamine. nih.gov This transformation is believed to proceed through a non-classical mechanism involving the formation of an acyloxyphosphonium ion intermediate, which is then attacked by the amine to form the final amide product. nih.gov

Radical-Mediated Oxidative Coupling : In copper-catalyzed syntheses, such as the reaction between a carboxylic acid and N,N-diethylformamide, a radical-based mechanism is often proposed. mdpi.com The process may start with the catalyst generating radical initiators from an oxidant like tert-butyl hydroperoxide (TBHP). These radicals then interact with the formamide (B127407) to generate an N,N-diethylcarbamoyl radical. This radical can then react with the carboxylic acid to ultimately form the amide. mdpi.com

Acid-Base Catalyzed Hydrolysis : While not a synthetic route for formation, the mechanism of amide hydrolysis is well-studied. Under basic conditions, a hydroxide ion attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to a tetrahedral intermediate that collapses to expel the amide anion, which then deprotonates the newly formed carboxylic acid. libretexts.org

Transition Metal-Catalyzed C-N Coupling : For transition metal-catalyzed reactions, mechanisms often involve the formation of a metal-nitrenoid or a related intermediate. nih.govacs.org In some C-H amination reactions, the process can occur via an "outer-sphere" mechanism where a metal-nitrenoid species interacts with the substrate without direct binding of the substrate to the metal center. acs.org

Stereochemical Considerations in Synthetic Routes

While this compound does not possess a traditional chiral center, its stereochemistry is not trivial due to the phenomenon of atropisomerism . Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In tertiary benzamides with ortho-substituents, rotation around the aryl-carbonyl (Ar-C=O) bond can be significantly hindered. nih.gov

The two methyl groups at the ortho and meta positions (C2 and C3) on the benzene ring of this compound create a sterically crowded environment. This steric hindrance can create a substantial energy barrier to rotation around the C(aryl)-C(carbonyl) bond, potentially allowing for the isolation of distinct, non-interconverting rotational isomers (atropisomers) at room temperature. nih.gov

Synthetic strategies can be designed to control this axial chirality. For instance, studies on other benzamides have shown that enantioselective synthesis of atropisomers can be achieved through catalytic electrophilic aromatic substitution, such as bromination using a peptide-based catalyst. nih.govacs.org In these reactions, the catalyst creates a chiral environment that favors the formation of one atropisomer over the other. acs.orgdatapdf.com The initial functionalization event can be stereochemistry-determining, setting the axial chirality of the final product. nih.gov Therefore, any synthetic route that functionalizes the aromatic ring of this compound post-amidation must consider the potential for creating or altering atropisomeric forms.

Compound Reference Table

Iii. Advanced Spectroscopic and Structural Characterization of N,n Diethyl 2,3 Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. For N,N-Diethyl-2,3-dimethylbenzamide, these techniques are essential to verify the presence and arrangement of the diethylamino group, the carbonyl carbon, and the substituted aromatic ring.

The ¹H and ¹³C NMR spectra of this compound are predicted to show a distinct set of signals corresponding to its unique structural features. Due to hindered rotation around the amide C-N bond, the two ethyl groups are not equivalent, rendering the protons on the methylene (B1212753) groups (diastereotopic) and the methyl groups chemically distinct, especially at lower temperatures.

Expected ¹H NMR Signals: The proton spectrum would feature signals for the three aromatic protons on the disubstituted ring, two separate multiplets for the non-equivalent methylene (CH₂) groups of the diethylamino moiety, two distinct triplets for the non-equivalent methyl (CH₃) groups of the diethylamino moiety, and two singlets for the two methyl groups attached to the aromatic ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | ¹H | 6.9 - 7.3 | Multiplet (m) | Three distinct protons on the benzene (B151609) ring. |

| Ethyl Methylene | ¹H | ~3.1 - 3.6 | Broad Multiplets | Two separate signals due to hindered rotation. reddit.com |

| Ring Methyls | ¹H | ~2.2 - 2.4 | Singlets (s) | Two separate signals for the C2 and C3 methyl groups. |

| Ethyl Methyls | ¹H | ~1.0 - 1.3 | Triplets (t) | Two separate signals due to hindered rotation. |

| Carbonyl | ¹³C | ~170 - 173 | Singlet | Typical range for an amide carbonyl. rsc.org |

| Aromatic Carbons | ¹³C | ~125 - 140 | Singlets | Six distinct signals expected. |

| Ethyl Methylene | ¹³C | ~38 - 44 | Singlet | Two separate signals expected. |

| Ring Methyls | ¹³C | ~15 - 21 | Singlets | Two separate signals expected. |

| Ethyl Methyls | ¹³C | ~12 - 15 | Singlets | Two separate signals expected. |

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Analysis

The amide functional group in this compound introduces significant conformational dynamics due to the partial double bond character of the central carbon-nitrogen (C-N) bond. reddit.commontana.edu This property is a result of resonance delocalization of the nitrogen lone pair into the carbonyl group. Dynamic NMR (DNMR) is the key technique used to study the rate of this internal rotation. nih.govyoutube.com

The partial double bond character of the amide linkage creates a substantial energy barrier to rotation. researchgate.net At room temperature, this rotation is slow on the NMR timescale. montana.edu Consequently, the two ethyl groups exist in distinct chemical environments: one is cis and the other is trans to the carbonyl oxygen. This geometric arrangement makes the corresponding protons and carbons of the two ethyl groups chemically non-equivalent, leading to separate signals in the NMR spectra, as previously discussed. reddit.com

By acquiring NMR spectra at various temperatures, the energetics of this rotational process can be quantified. nih.gov As the temperature is increased, the rate of rotation about the C-N bond accelerates. This increased rate of chemical exchange causes the distinct signals for the non-equivalent ethyl groups to broaden. researchgate.net

At a specific temperature, known as the coalescence temperature (Tc), the two separate signals for the methylene protons (and similarly for the methyl protons) merge into a single, broad peak. nih.gov Above this temperature, as the rotation becomes even faster, the single peak sharpens. By analyzing the line shape of the signals at different temperatures or using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. montana.eduresearchgate.net

While the specific rotational barrier for this compound is not documented in the provided sources, extensive studies on the analogous compound, N,N-dimethylbenzamide, provide insight. For N,N-dimethylbenzamide, the rotational barrier is in the range of 65-70 kJ/mol (approximately 15.5-16.7 kcal/mol). researchgate.netresearchgate.net It is expected that the barrier for the diethyl derivative would be of a similar magnitude.

Interactive Table: Rotational Barriers for Analogous N,N-Dialkylbenzamides

| Compound | Solvent | Rotational Barrier (ΔG‡) | Method | Source |

| N,N-Dimethylbenzamide | Various | 65.3 - 69.9 kJ/mol | ¹³C NMR | researchgate.net |

| N,N-Dimethylbenzamide | Not Specified | ~12-13 kcal/mol (~50-54 kJ/mol) | ¹H NMR | researchgate.net |

| N,N-Diethyl-m-toluamide (DEET) | Not Specified | Not Specified, but studied via DNMR | DNMR | researchgate.net |

The energy barrier to rotation about the amide bond is sensitive to the solvent environment. researchgate.net Studies on N,N-dimethylbenzamide have shown that the magnitude of the rotational barrier is linearly related to solvent parameters, particularly those reflecting hydrogen bond donor ability. researchgate.net

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing its vibrational modes. cardiff.ac.uk For this compound, the spectra are characterized by vibrations of the substituted benzene ring, the tertiary amide group, and the alkyl substituents.

The most prominent feature in the IR spectrum of a benzamide (B126) is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. In N,N-disubstituted amides, this band typically appears in the region of 1630-1680 cm⁻¹. For the related compound N,N-diethyl-3-methylbenzamide (DEET), this characteristic band is observed at 1628 cm⁻¹. mdpi.com The C-N stretching vibration of the tertiary amide group gives rise to a band in the 1400-1000 cm⁻¹ range.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the hydrogens on the benzene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene ring (1,2,3-trisubstituted) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic ethyl and methyl groups also contribute to the spectra. The C-H stretching vibrations of the CH₃ and CH₂ groups are found in the 2850-2970 cm⁻¹ region. C-H bending vibrations for these groups appear in the 1470-1365 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like the C=C bonds of the aromatic ring and C-C bonds often produce stronger Raman signals than IR.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amide | C=O Stretch | 1630 - 1660 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (CH₂, CH₃) | C-H Stretch | 2850 - 2970 | Strong-Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| Aliphatic (CH₂, CH₃) | C-H Bend | 1365 - 1470 | Medium |

| Amide | C-N Stretch | 1250 - 1350 | Medium-Strong |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₉NO, corresponding to a monoisotopic molecular weight of approximately 205.15 Da.

Upon electron ionization (EI), the molecule loses an electron to form the molecular ion (M⁺), which would be observed at an m/z (mass-to-charge ratio) of 205. The fragmentation of N,N-dialkylbenzamides is well-characterized and typically proceeds through several key pathways.

A primary fragmentation pathway for N,N-diethyl amides is α-cleavage, involving the loss of one of the ethyl groups. The loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in a significant fragment ion at m/z 176. An alternative α-cleavage involves the loss of a methyl radical from one of the ethyl groups to yield a fragment at m/z 190 (M-15).

Another major fragmentation involves the cleavage of the amide bond. This leads to the formation of a stable 2,3-dimethylbenzoyl cation. This acylium ion ([C₉H₉O]⁺) would produce a prominent peak at m/z 133. This ion can further lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 105, corresponding to the dimethylphenyl cation. The subsequent loss of a methyl group would yield a fragment at m/z 90.

Analysis of the related compound N,N-diethyl-3-methylbenzamide (DEET, MW 191) shows a base peak at m/z 119, corresponding to the toluoyl cation, which supports the proposed fragmentation leading to the substituted benzoyl cation as a major pathway. mdpi.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 190 | [C₁₂H₁₆NO]⁺ | M⁺ - •CH₃ (loss of methyl from ethyl group) |

| 176 | [C₁₁H₁₄NO]⁺ | M⁺ - •CH₂CH₃ (α-cleavage, loss of ethyl radical) |

| 133 | [C₉H₉O]⁺ | 2,3-Dimethylbenzoyl cation (cleavage of C-N bond) |

| 105 | [C₈H₉]⁺ | [C₉H₉O]⁺ - CO (loss of carbon monoxide) |

X-ray Crystallography for Solid-State Molecular Architecture (General for benzamides)

A key structural feature of benzamides is the potential for non-planarity between the aromatic ring and the amide functional group. iucr.org In benzamide itself, the angle between the plane of the amide group and the plane of the benzene ring has been measured to be approximately 26°. iucr.org This rotation is often attributed to steric repulsion between the amide group's hydrogens (or alkyl substituents in N-substituted amides) and the hydrogen atoms at the ortho positions of the benzene ring. chemicalbook.com In this compound, the presence of two methyl groups on the ring and two ethyl groups on the nitrogen likely enforces a significant dihedral angle between these two planar moieties.

The solid-state packing of primary and secondary benzamides is dominated by hydrogen bonding. For instance, benzamide molecules typically form centrosymmetric dimers through N-H···O hydrogen bonds, and these dimers are further linked into extended chains. iucr.org For tertiary amides like this compound, which lack N-H protons, this classic hydrogen bonding is not possible. Their crystal packing is therefore governed by weaker van der Waals forces and dipole-dipole interactions between the polar amide groups.

Furthermore, studies on benzamide have shown a propensity for polymorphism—the ability to crystallize in multiple different forms—and the frequent occurrence of disorder within the crystal lattice. acs.orgnih.gov This complexity highlights the subtle interplay of intermolecular forces that dictate the solid-state architecture of this class of molecules. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N-diethyl-3-methylbenzamide (DEET) |

| Benzamide |

| N,N-dimethylbenzamide |

| 2,3-Dimethylbenzamide |

| N,N-Diethyl-m-toluamide |

Iv. Theoretical and Computational Chemistry of N,n Diethyl 2,3 Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations serve as a fundamental tool for elucidating the intrinsic properties of N,N-Diethyl-2,3-dimethylbenzamide at the atomic level. These computational methods, ranging from semi-empirical to more rigorous Density Functional Theory (DFT), allow for the detailed prediction of the molecule's three-dimensional geometry and the distribution of its electron density. While specific literature focusing exclusively on this compound is limited, extensive computational analysis of its renowned isomer, N,N-diethyl-m-toluamide (DEET), and other analogs provides a robust framework for understanding its characteristics.

Computational studies on DEET analogs have proven essential for dissecting the molecular features responsible for their biological activity. Methodologies such as the semi-empirical AM1 have been employed to conduct conformational searches and geometry optimizations, which identify the most energetically favorable three-dimensional structures. An optimized geometry is the starting point for calculating a suite of electronic properties that govern the molecule's behavior.

The HOMO and LUMO energies provide insights into a molecule's kinetic stability and chemical reactivity. The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of molecular stability. Similarity analyses of these stereoelectronic properties between DEET analogs and insect juvenile hormone (JH) have been performed to develop pharmacophore models and understand mechanisms of action, suggesting that the repellent property may be linked to interactions with the JH receptor.

While precise geometric data for this compound is not available in the reviewed literature, the following table presents representative calculated structural parameters for the core amide group of DEET. These values are expected to be highly comparable to those of this compound due to the structural similarity. The stereoelectronic properties of this amide moiety are thought to be a primary determinant of its biological function.

Table 1: Representative Calculated Geometric Parameters of the Amide Group in DEET Analogs

Note: These values are illustrative and can differ based on the specific analog and computational method. The data reflects general findings from studies on DEET analogs.

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| O=C-N Bond Angle | ~121° |

| C-N-C (ethyl) Bond Angle | ~120° |

The electronic and structural data obtained from quantum chemical calculations are not merely theoretical constructs; they form the essential input for developing predictive models that correlate molecular features with biological efficacy, a concept further explored in Structure-Activity Relationship (SAR) studies.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physicochemical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted through rotation about single bonds. By mapping the potential energy surface (PES), a multidimensional surface that relates the molecule's energy to its geometry, researchers can identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For this compound, several key rotational motions define its conformational landscape:

Rotation about the amide (Ar-C(O)) bond: This rotation determines the orientation of the dimethylphenyl group relative to the diethylamide moiety.

Rotation about the C-N amide bond: This is a particularly important and well-studied feature in amides. Due to resonance, the C-N bond has significant partial double-bond character, which results in a substantial rotational barrier. This restricted rotation often leads to the existence of distinct and slowly interconverting conformers.

Rotations of the N-ethyl groups: The ethyl groups themselves have multiple rotational degrees of freedom.

Computational studies on analogous N,N-diethylbenzamides have investigated these conformational features. The barrier to rotation about the C-N amide bond is a central focus, as it directly influences the dynamic behavior of the molecule. This barrier can be determined experimentally using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and calculated using quantum chemical methods like DFT. For example, in N,N-dimethylacetamide, the two N-methyl groups are non-equivalent at low temperatures due to slow rotation, but coalesce into a single signal at higher temperatures as the rotation becomes faster on the NMR timescale. A similar principle applies to the ethyl groups in N,N-diethylbenzamides.

Theoretical conformational studies on related molecules, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have identified stable conformer pairs, often described as gauche and cis forms, based on the torsion angles within the molecule. The relative stability of these conformers was found to be influenced by the surrounding environment, with the population ratio of conformers changing with solvent polarity. For instance, calculations indicated that gauche conformers were the most stable in the gas phase for several analogs.

Mapping the potential energy surface is typically performed computationally by systematically varying key dihedral (torsion) angles and calculating the energy at each point. For a molecule like this compound, a 2D-PES could be generated by plotting the energy as a function of the rotation around the Ar-C(O) bond and the C-N amide bond. The resulting contour plot would visualize the low-energy "valleys," corresponding to the most stable conformations, and the "mountain passes" that represent the transition states for interconversion between them.

While a specific PES for this compound is not detailed in the available literature, the table below conceptualizes the type of data that such an analysis would yield for a substituted benzamide (B126), based on general findings for this class of compounds.

Table 2: Illustrative Conformational Data for a Substituted N,N-Diethylbenzamide Analog

Note: This table is a conceptual representation. Actual values are highly dependent on the specific molecule, computational method, and solvent conditions.

| Conformational Feature | Parameter | Typical Calculated Value (kcal/mol) |

|---|---|---|

| Amide Bond (C-N) Rotation | Rotational Barrier (ΔG‡) | 15 - 22 |

| Energy Difference (Syn vs. Anti) | 0.5 - 2.0 | |

| Aryl-Carbonyl Bond Rotation | Rotational Barrier | 2 - 5 |

| Relative Energy of Conformers | < 1.0 |

This analysis is critical because the specific conformation adopted by the molecule upon interaction with a biological receptor can determine the strength and nature of that interaction, ultimately dictating its biological effect.

Molecular Dynamics Simulations of Inter- and Intramolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, revealing intricate details about their motions and interactions. This technique models the movements of atoms and molecules over time by solving Newton's equations of motion, offering powerful insights into both intramolecular dynamics and intermolecular recognition processes. For this compound, MD simulations are crucial for understanding how it interacts with its environment, be it solvent molecules or biological macromolecules, and how its own internal flexibility influences its behavior.

Intermolecular Interactions: A significant application of MD simulations for this class of compounds is to investigate their interactions with biological targets, such as the odorant binding proteins (OBPs) found in insects. Detailed MD simulation studies on its isomer, DEET, have been conducted to elucidate the molecular basis of its repellent activity. These simulations reveal that DEET binds within hydrophobic cavities of these proteins, stabilized by a network of non-covalent interactions.

Key intermolecular forces identified in MD simulations of DEET with OBPs include:

Hydrogen Bonds: The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor, forming crucial H-bonds with amino acid residues in the binding pocket of the protein.

Hydrophobic and van der Waals Interactions: The aromatic ring and the N,N-diethyl groups engage in extensive van der Waals contacts with non-polar residues of the protein, contributing significantly to the binding affinity.

Pi-Interactions: The aromatic ring can participate in favorable pi-pi stacking or T-shaped interactions with aromatic residues like phenylalanine (Phe) or tryptophan (Trp) within the binding site.

Intramolecular Interactions: MD simulations also capture the internal dynamics of this compound. The molecule is not static; its bonds vibrate, and its functional groups rotate. Simulations can track the conformational transitions discussed in the previous section and quantify the time spent in different energy minima. Furthermore, MD simulations can reveal the presence and stability of transient intramolecular hydrogen bonds , which can form between a hydrogen atom and a nearby acceptor atom within the same molecule. While not a dominant feature in benzamides compared to other structures, these subtle interactions can influence the molecule's preferred conformation in different solvents. The balance between forming an intramolecular H-bond versus interacting with solvent molecules is a delicate interplay of enthalpic and entropic factors that MD simulations are well-suited to explore.

The table below summarizes the types of interactions involving this compound that are typically studied using MD simulations, with examples based on findings for its analogs.

Table 3: Summary of Interactions Investigated by Molecular Dynamics Simulations

Note: This table summarizes interaction types identified in MD studies of DEET and its analogs, which are expected to be relevant for this compound.

| Interaction Type | Molecular Groups Involved | Significance |

|---|---|---|

| Intermolecular H-Bond | Amide C=O with protein/solvent donor | Key for specific recognition in binding sites. |

| Intermolecular van der Waals | Aromatic ring and ethyl groups with non-polar partners | Contributes to binding affinity and stability. |

| Pi-Pi Stacking | Aromatic ring with aromatic amino acids (e.g., Phe, Trp) | Provides additional stabilization in protein binding. |

| Intramolecular Dynamics | Rotation around C-N and Ar-C bonds | Determines conformational flexibility and accessibility of binding poses. |

By simulating these complex interactions, MD provides an indispensable link between the static picture from quantum chemical calculations and the dynamic reality of molecular behavior in a complex biological environment.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, theoretical calculations can generate predicted Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predictions, when compared with experimental spectra, offer a high degree of confidence in structural assignments and can help elucidate the molecule's conformational and electronic environment.

Vibrational Spectroscopy (IR and Raman) The vibrational frequencies of this compound can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). After optimizing the molecule's geometry to an energy minimum, a frequency calculation is performed. This calculation determines the normal modes of vibration, their corresponding frequencies (wavenumbers, cm⁻¹), and their intensities.

The predicted harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of approximate functionals. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to better match the experimental spectrum. For this compound, key predicted vibrational bands would include:

The strong C=O stretching vibration of the amide group, typically expected in the 1630-1660 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methyl groups, usually found between 2800-3100 cm⁻¹.

C-N stretching vibrations.

Aromatic C=C ring stretching bands.

The NIST database contains an experimental gas-phase IR spectrum for the related compound 2,3-Dimethylbenzamide, which shows characteristic absorption patterns that would be expected to be present, with shifts, in the spectrum of its N,N-diethyl derivative. The computational prediction for this compound would be a critical tool for assigning the peaks in its experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of NMR chemical shifts is another powerful application of computational chemistry. The standard method involves using the Gauge-Including Atomic Orbital (GIAO) approach, usually coupled with DFT. This method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a calculated reference compound, such as tetramethylsilane (B1202638) (TMS).

δ_sample = σ_ref - σ_sample

Calculated chemical shifts can be highly accurate and are instrumental in assigning complex spectra, especially for molecules with many similar chemical environments. For this compound, DFT-GIAO calculations could reliably predict:

The ¹³C chemical shift of the carbonyl carbon.

The distinct chemical shifts for the six different aromatic carbons.

The chemical shifts for the non-equivalent carbons of the two ethyl groups, which can be sensitive to the rotational dynamics around the C-N amide bond.

The corresponding ¹H chemical shifts for all protons in the molecule.

Studies on other substituted benzamides and related heterocyclic systems have shown that DFT calculations can successfully reproduce experimental chemical shifts, aiding in the correct identification of isomers and protonation states.

The table below illustrates the type of data that would be generated from a computational spectroscopic study of this compound, with expected values based on its structure and data from analogous compounds.

Table 4: Representative Predicted vs. Expected Experimental Spectroscopic Data

Note: These are expected values for illustrative purposes. Actual values depend on the specific computational method, basis set, and experimental conditions (e.g., solvent).

| Spectroscopy Type | Parameter | Calculated (Predicted) Value | Expected Experimental Value |

|---|---|---|---|

| FT-IR | Amide I (C=O) Stretch (cm⁻¹) | ~1680 (unscaled) | ~1635 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (δ, ppm) | ~170 ppm | ~171 ppm |

| Aromatic Carbons (δ, ppm) | 125 - 140 ppm range | 125 - 140 ppm range | |

| Ethyl CH₂ Carbons (δ, ppm) | ~40, ~43 ppm (non-equivalent) | ~40, ~43 ppm (non-equivalent) | |

| ¹H NMR | Aromatic Protons (δ, ppm) | 7.0 - 7.3 ppm range | 7.0 - 7.3 ppm range |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational cornerstones in the design of new molecules with desired biological functions, such as the insect repellency of this compound and its analogs. These methodologies aim to identify the key structural, physical, and chemical properties of a molecule that govern its activity and to create predictive models based on these findings.

Structure-Activity Relationship (SAR) Insights SAR studies on N,N-diethylbenzamides and related amide repellents have revealed complex relationships between their chemical structures and their effectiveness. Early research showed that no single physicochemical property, such as vapor pressure, lipophilicity (logP), or molecular size, could independently account for the repellent protection time. However, excellent correlations were achieved when these parameters were considered together in multivariate models, indicating that a combination of properties is essential for effective repellency. The position of substituents on the aromatic ring and the nature of the substituents on the amide nitrogen are known to significantly modulate activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling QSAR moves beyond qualitative correlations by creating mathematical models that relate a set of calculated molecular descriptors to biological activity. For insect repellents, the biological activity is often the protection time against mosquito bites. These models are built using a "training set" of molecules with known structures and activities. Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent candidates.

Various QSAR models have been developed for DEET analogs using a wide range of molecular descriptors, including:

Electronic Descriptors: Atomic charges, dipole moment, and values of the molecular electrostatic potential.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Physicochemical Descriptors: Parameters like logP (lipophilicity) and molar refractivity.

Different statistical methods, including Multiple Linear Regression (MLR) and machine learning techniques like Artificial Neural Networks (ANN), have been employed to construct these models.

3D-QSAR and Pharmacophore Development Three-dimensional QSAR (3D-QSAR) methods provide even deeper insight by considering the three-dimensional arrangement of molecular properties. A key outcome of 3D-QSAR studies on insect repellents has been the development of pharmacophore models. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.

A widely accepted pharmacophore model for potent insect repellent activity, developed from a diverse set of repellents including DEET, identifies several critical features. This model proposes that an effective repellent should possess a specific 3D arrangement of the following:

Three Hydrophobic Sites: These regions interact favorably with non-polar pockets in the target receptor. Two of these are typically aliphatic, and one is aromatic.

One Hydrogen-Bond Acceptor Site: This is a crucial feature, typically the carbonyl oxygen of the amide group, which can form a hydrogen bond with a donor group on the receptor.

A molecule's ability to map its functional groups onto these pharmacophoric features is highly correlated with its repellent activity. This modeling approach has been successfully used to search compound databases and identify novel repellent candidates.

Table 5: Key Features of a 3D-QSAR Pharmacophore Model for Insect Repellency

Note: This table summarizes the essential features of a validated pharmacophore model for insect repellents based on DEET and its analogs.

| Pharmacophore Feature | Description | Corresponding Molecular Group |

|---|---|---|

| Hydrogen-Bond Acceptor | An electronegative atom capable of accepting a hydrogen bond. | Carbonyl Oxygen (C=O) of the amide. |

| Hydrophobic (Aromatic) | A non-polar aromatic region. | Dimethylphenyl ring. |

| Hydrophobic (Aliphatic) 1 | A non-polar aliphatic region. | One of the N-ethyl groups. |

| Hydrophobic (Aliphatic) 2 | A non-polar aliphatic region. | The second N-ethyl group. |

These computational models are vital tools, transforming the search for new repellents from a trial-and-error process into a more rational, structure-guided endeavor.

Vi. Environmental Dynamics and Biotransformation Pathways

Photodegradation and Chemical Stability in Environmental Matrices

The environmental persistence of any chemical compound is significantly influenced by its susceptibility to abiotic degradation processes, primarily photodegradation and hydrolysis. For N,N-Diethyl-2,3-dimethylbenzamide, specific data on its photodegradation and chemical stability in various environmental matrices such as water, soil, and air is limited in publicly available scientific literature. However, extensive research on its structural isomer, N,N-Diethyl-m-toluamide (DEET), provides valuable insights into the potential environmental fate of this compound due to their similar chemical structures.

Photodegradation:

Sunlight-induced degradation is a critical pathway for the transformation of organic compounds in the environment. For DEET, studies have shown that it is subject to photo-oxidation in the atmosphere, primarily mediated by hydroxyl radicals. nih.gov This process is expected to be a significant removal mechanism for the fraction of the compound that enters the air. nih.gov The rate of degradation is influenced by factors such as the intensity of solar radiation and the concentration of atmospheric oxidants.

In aquatic environments, the photochemical transformation of DEET has also been observed. One study investigated the photoinduced degradation of DEET in both liquid water and ice, finding that the degradation was more efficient in ice. sigmaaldrich.com This suggests that in colder environments, photodegradation on frozen surfaces could be a more significant process than in the water column. The degradation process leads to the formation of various transformation products. sigmaaldrich.com Given the structural similarity, it is plausible that this compound would undergo similar photolytic processes, although the specific rates and products might differ due to the different positions of the methyl groups on the benzene (B151609) ring.

Chemical Stability and Hydrolysis:

The stability of the amide bond in this compound is a key factor in its environmental persistence. Generally, amides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine. In the case of N,N-diethyl benzamide (B126), acidic hydrolysis yields benzoic acid and a diethylamine (B46881) salt, while basic hydrolysis produces a benzoate (B1203000) salt and diethylamine. vedantu.com This reaction is typically slow under environmentally relevant pH conditions (pH 5-9) and temperatures.

Safety data for N,N-Diethylbenzamide indicates that it is stable under normal conditions but should be kept away from oxidizing agents. fishersci.com It is also noted that the compound is not likely to be mobile in the environment due to its low water solubility, though its volatility may contribute to some mobility. fishersci.comthermofisher.com Persistence is considered unlikely based on available information, and it is not expected to be degradable in wastewater treatment plants. thermofisher.com

Table 1: Summary of Environmental Stability for Structurally Related Compounds

| Parameter | Compound | Finding | Environmental Compartment |

| Photodegradation | N,N-Diethyl-m-toluamide (DEET) | Subject to rapid photo-oxidation via hydroxyl radicals. nih.gov | Air |

| Photodegradation | N,N-Diethyl-m-toluamide (DEET) | Degradation is more efficient in ice than in liquid water. sigmaaldrich.com | Water/Ice |

| Hydrolysis | N,N-Diethyl benzamide | Yields benzoic acid and diethylamine under acidic/basic conditions. vedantu.com | Water |

| General Stability | N,N-Diethylbenzamide | Stable under normal conditions; incompatible with oxidizing agents. fishersci.com | General |

| Mobility | N,N-Diethylbenzamide | Low mobility in soil due to low water solubility; potential for volatilization. fishersci.comthermofisher.com | Soil/Air |

Note: Data for DEET and N,N-Diethyl benzamide are presented as proxies due to the limited availability of specific data for this compound.

Analytical Methodologies for Environmental Monitoring and Quantification

The detection and quantification of this compound in environmental samples are crucial for understanding its distribution, fate, and potential impact. While specific validated methods for this particular isomer are not widely documented, the analytical techniques developed for its isomer, DEET, are directly applicable with appropriate method validation. The primary methods involve chromatographic separation coupled with mass spectrometric detection.

Sample Preparation:

A critical first step in the analysis of environmental samples is the extraction and concentration of the target analyte from the sample matrix (e.g., water, soil, sediment). Common techniques include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting and concentrating organic compounds from aqueous samples. vedantu.com Various sorbent materials can be used, and the selection depends on the specific properties of the analyte and the sample matrix.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. vedantu.com

Analytical Instrumentation:

Once extracted and concentrated, the sample is analyzed using high-resolution analytical instruments.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds. GC separates the components of the mixture, and MS provides identification and quantification based on the mass-to-charge ratio of the resulting ions.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method is particularly suitable for the analysis of less volatile and more polar compounds. HPLC separates the compounds, and the tandem mass spectrometer provides high selectivity and sensitivity for quantification. The use of isotope dilution techniques, where a stable isotope-labeled internal standard is added to the sample, can improve the accuracy and precision of the analysis.

The U.S. Environmental Protection Agency (EPA) maintains a set of Selected Analytical Methods for Environmental Remediation and Recovery (SAM) which provides guidance on methods for analyzing environmental samples after contamination events. fishersci.com While not specifying this compound, these protocols for similar compounds would form the basis for its analysis.

Table 2: Analytical Methods for the Quantification of Structurally Related Compounds

| Analytical Technique | Sample Matrix | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air | High sensitivity and specificity; suitable for volatile compounds. |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Water, Biological Fluids | Excellent for non-volatile compounds; high selectivity with MS/MS detection. vedantu.com |

| Solid-Phase Extraction (SPE) | Water | Effective for sample cleanup and concentration prior to analysis. vedantu.com |

| Liquid-Liquid Extraction (LLE) | Water | Traditional method for sample extraction. vedantu.com |

Note: These methods are established for the analysis of N,N-Diethyl-m-toluamide (DEET) and are expected to be adaptable for this compound.

Vii. Advanced Research Applications and Methodological Development

Role as a Synthetic Building Block in Complex Chemical Synthesis

N,N-disubstituted benzamides, such as N,N-Diethyl-2,3-dimethylbenzamide, are valuable intermediates in organic synthesis. A primary role for the N,N-diethylamide functional group is its use as a directing group in directed ortho-metalation (DoM) reactions. nih.gov This strategy is a powerful tool for the regiocontrolled functionalization of aromatic rings. The strong Lewis basicity of the amide allows for coordination with an organolithium base, facilitating deprotonation at the sterically accessible ortho-position on the benzene (B151609) ring. This creates a reactive site for the introduction of various electrophiles, enabling the construction of complex, highly substituted aromatic compounds.

The synthesis of N,N-diethylbenzamides themselves can be achieved through several methods. One notable approach is a non-classical Mitsunobu reaction, which utilizes benzoic acid and diethylamine (B46881) as starting materials. nih.govnih.gov This method is advantageous as it avoids the need for preparing more reactive carboxylic acid derivatives and has been shown to be effective for a range of ortho-, meta-, and para-substituted benzoic acids. nih.gov

General Procedure for Mitsunobu Synthesis of N,N-Diethylbenzamides: A general procedure involves dissolving triphenylphosphine (B44618), diethylamine, and the corresponding benzoic acid in a solvent like toluene. nih.gov Diisopropylazodicarboxylate (B7806520) (DIAD) is then added, and the reaction is heated. nih.gov This process is believed to proceed through an acyloxyphosphonium ion intermediate. nih.gov Another conventional method involves the reaction of a benzoyl chloride with diethylamine in the presence of a base like triethylamine. prepchem.com

While this compound is commercially available, its utility as a directing group makes it a key building block for chemists aiming to synthesize complex molecules, such as intermediates for antitumor antibiotics. nih.govlab-chemicals.comtcichemicals.comchemicalbook.com

Utilization as a Chemical Probe for Biological System Investigation

The use of this compound specifically as a chemical probe for investigating biological systems is not extensively documented in the reviewed scientific literature. While the broader class of benzamides includes many biologically active compounds and has been studied for applications such as antitumor agents, the specific application of this compound as a tool for probing biological pathways has not been a primary focus of the available research. researchgate.netnih.govacs.org

Development of Advanced Analytical Techniques for Benzamide (B126) Analysis

The analysis of benzamides, including this compound, relies on a suite of advanced analytical techniques to ensure purity, identify metabolites, and quantify their presence in various matrices. These methods are crucial for quality control in synthesis and for studying the outcomes of chemical modifications.

Commonly employed techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of benzamides. It is often coupled with UV-Vis spectroscopy for detection. The method can be adapted for various substituted benzamides by modifying the mobile phase composition and the type of stationary phase used. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the definitive identification of compounds based on their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of newly synthesized benzamide derivatives. mdpi.comnih.gov NMR provides detailed information about the molecular structure, confirming the identity and purity of the compound. For N,N-diethylbenzamides, NMR can show distinct signals for the two ethyl groups due to restricted rotation around the amide bond. mdpi.com

The following table summarizes the application of these techniques in the context of benzamide analysis.

| Analytical Technique | Application for Benzamide Analysis | Key Findings & Utility |

| HPLC | Separation and quantification of benzamide derivatives and their metabolites. | Enables purity assessment and concentration determination. Essential for monitoring reaction progress and for metabolic studies. mdpi.comnih.gov |

| GC-MS | Identification of volatile benzamides and related reaction byproducts. | Provides structural information based on fragmentation patterns and precise mass, confirming compound identity. |

| NMR Spectroscopy | Structural characterization and confirmation of synthesized benzamides. | Confirms the arrangement of atoms within the molecule, crucial for verifying the structure of new chemical entities. mdpi.comnih.govmdpi.com |

Electrosynthetic Methods for Dealkylation and Structural Modification

Electrosynthesis is an emerging green chemistry approach for the structural modification of molecules, including the N-dealkylation of tertiary amides like this compound. mmu.ac.uk This process often mimics the metabolic pathways in living organisms, such as those catalyzed by cytochrome P450 enzymes. mdpi.com

Research into the electrochemical N-dealkylation of tertiary benzamides has revealed that the reaction outcome can be controlled by the experimental conditions. The selective mono-deethylation of N,N-diethylbenzamide has been achieved with high yields using a constant current method in an undivided cell. mmu.ac.uk

Key findings from these studies include:

Controlled Current vs. Controlled Voltage: Changing the electrochemical process from controlled voltage to controlled current conditions was found to favor deethylation over other reactions like dehydrogenative coupling. mmu.ac.uk

Role of Solvent: The presence of a nucleophilic solvent, such as methanol, is often essential for the N-deethylation to proceed. The reaction is believed to occur via a Shono oxidation, which involves an initial α-methoxylation at the carbon adjacent to the nitrogen atom. mmu.ac.ukmdpi.comresearchgate.net

Reaction Mechanism: The proposed mechanism involves the anodic oxidation of the tertiary amide to form a cation radical. This is followed by deprotonation and further oxidation to an N-acyliminium ion, which is then attacked by the solvent (e.g., methanol). The resulting α-alkoxy amide can then be hydrolyzed to the dealkylated secondary amide. mmu.ac.uk

These electrosynthetic methods offer a reagent-less and environmentally benign alternative to traditional chemical methods for the late-stage functionalization and synthesis of amide metabolites. mmu.ac.ukmdpi.comnih.gov

| Electrosynthetic Method | Substrate | Key Conditions | Outcome | Reported Yield |

| Constant Current Electrolysis | N,N-Diethylbenzamide | Reticulated Vitreous Carbon (RVC) electrodes, TBAP electrolyte, Methanol | Mono-N-deethylation | 86% mmu.ac.uk |

| Constant Voltage Electrolysis | N,N-Diethylbenzamide | Bu₄NClO₄ electrolyte, CH₃CN/MeOH solvent | α-methoxylation (Shono Product) | - mdpi.comresearchgate.net |

Viii. Future Research Directions and Interdisciplinary Opportunities

Rational Design and Synthesis of Functionally Enhanced Benzamide (B126) Analogs

The benzamide scaffold is a "privileged sub-structure" in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. researchgate.net The future of N,N-Diethyl-2,3-dimethylbenzamide research lies in the rational design and synthesis of novel analogs with enhanced or entirely new functionalities. This approach moves away from serendipitous discovery towards a more directed and efficient process of creating molecules with specific properties.

The core principle involves making targeted modifications to the this compound structure to understand and optimize its interaction with biological targets. Varying or substituting functional groups, whether they are electron-withdrawing or electron-releasing, on the phenyl ring or the nitrogen atom can significantly alter the biological action of the molecule. walshmedicalmedia.com For instance, research on other benzamide derivatives has shown that such modifications can lead to potent glucokinase activators for potential antidiabetic applications or compounds with significant anticonvulsant activity. walshmedicalmedia.comresearchgate.net

Future work should focus on creating a library of analogs based on the this compound core. By systematically altering the substitution patterns on the aromatic ring and modifying the N,N-diethylamino group, researchers can explore the structure-activity relationship (SAR). This involves synthesizing a series of related compounds and evaluating their biological effects to identify which structural features are crucial for a desired activity. walshmedicalmedia.com For example, a study on benzenesulfonamides carrying a benzamide moiety demonstrated that modifications to the substitution of secondary sulfonamide groups could enhance inhibitory activity against key enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

This rational design process can be significantly accelerated by computational methods, such as molecular docking, to predict how newly designed analogs will bind to specific protein targets before they are synthesized. researchgate.net This synergy of synthetic chemistry and computational modeling represents a powerful strategy for developing functionally enhanced benzamide analogs for a wide range of applications.

Table 1: Examples of Functionally Designed Benzamide Derivatives This table is illustrative and based on findings for the broader benzamide class.

| Derivative Class | Target/Application | Key Design Feature | Reference |

|---|---|---|---|

| N-pyridin-2-yl benzamides | Glucokinase (GK) activation | Pyridinyl group on amide nitrogen | researchgate.net |

| Thiazole-containing benzamides | Glucokinase (GK) activation | Thiazole ring incorporation | researchgate.net |

| Benzenesulfonamide-benzamides | Carbonic Anhydrase (CA) Inhibition | Sulfamoyl moiety | nih.gov |

| 3,5-Trifluoromethyl/Dichloro benzamides | Anticonvulsant Activity | Electron-withdrawing groups on phenyl ring | walshmedicalmedia.com |

Integration of Advanced Spectroscopic and Computational Techniques

To fully understand the properties and behavior of this compound and its future analogs, it is crucial to integrate advanced analytical techniques with computational modeling. While standard spectroscopic methods are foundational, their power is amplified when combined with in silico approaches.

Structures of novel benzamide derivatives are typically elucidated using a suite of spectroscopic methods, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry. mdpi.comnanobioletters.com For example, the IR spectrum of a related compound, N,N-diethyl-3-toluamide, shows a characteristic carbonyl (C=O) band around 1628 cm⁻¹, confirming the amide group's presence. mdpi.com The ¹H-NMR spectrum for the same compound reveals distinct signals for the two ethyl groups, a phenomenon attributed to the restricted rotation around the amide bond. mdpi.com X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state and can reveal key details about bond lengths and angles. mdpi.com

The next frontier lies in coupling this empirical data with computational chemistry. Quantum mechanical calculations can predict spectroscopic signatures (NMR, IR) for proposed structures, aiding in the confirmation of synthesized compounds. Molecular dynamics simulations can provide insights into the conformational flexibility of this compound in different environments, such as in solution or when approaching a biological target. This is particularly important for understanding the behavior of the N,N-diethyl groups, whose rotation is restricted. mdpi.com

Furthermore, computational tools can predict various physicochemical properties, such as lipophilicity (e.g., XLogP3) and molecular weight, which are critical for drug development and other applications. nih.gov The integration of these advanced spectroscopic and computational methods will enable a deeper, more dynamic understanding of the molecule's structure-property relationships, guiding the rational design process discussed previously.

Table 2: Spectroscopic and Computational Data for a Representative Benzamide (Data based on N,N-diethyl-3-methylbenzamide)

| Technique/Method | Observed/Calculated Data | Information Provided | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | 1628 cm⁻¹ | C=O stretch of N,N-disubstituted amide | mdpi.com |

| ¹H-NMR Spectroscopy | 3.53, 3.26 ppm (br s, 2H each) | Signals for two distinct CH₂ groups due to restricted rotation | mdpi.com |

| ¹³C-NMR Spectroscopy | 171.5 ppm | Signal for amide carbonyl carbon (CO) | mdpi.com |